4-Methylphenyl 1-thio-beta-D-glucopyranoside

Catalog No.
S1502921
CAS No.
1152-39-2
M.F
C13H18O5S
M. Wt
286.35 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylphenyl 1-thio-beta-D-glucopyranoside

CAS Number

1152-39-2

Product Name

4-Methylphenyl 1-thio-beta-D-glucopyranoside

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methylphenyl)sulfanyloxane-3,4,5-triol

Molecular Formula

C13H18O5S

Molecular Weight

286.35 g/mol

InChI

InChI=1S/C13H18O5S/c1-7-2-4-8(5-3-7)19-13-12(17)11(16)10(15)9(6-14)18-13/h2-5,9-17H,6H2,1H3/t9-,10-,11+,12-,13+/m1/s1

InChI Key

IQCLIQLFPVKINX-LBELIVKGSA-N

SMILES

CC1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O

Canonical SMILES

CC1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Enzyme Inhibition:

Studies suggest 4-MTPG may act as an inhibitor for certain enzymes, particularly glycosidases, which are enzymes that break down glycosidic bonds between carbohydrates. One study found that 4-MTPG competitively inhibited the enzyme beta-glucosidase, potentially offering a strategy for managing diseases associated with abnormal glycosidase activity [].

Glycosyltransferase Substrates:

4-MTPG can serve as a substrate for glycosyltransferases, enzymes that transfer sugar moieties to other molecules. This property makes it valuable for studying the mechanisms and specificities of these enzymes, which play crucial roles in various biological processes [].

Drug Discovery and Development:

The ability of 4-MTPG to interact with enzymes and serve as a sugar donor has potential applications in drug discovery and development. By studying how 4-MTPG interacts with specific enzymes or biological targets, researchers may gain insights into designing new therapeutic agents [].

Chemical Biology Tools:

4-MTPG's unique structure and properties make it a valuable tool in chemical biology research. It can be used to probe various biological processes, such as studying protein-carbohydrate interactions or developing new methods for carbohydrate modification [].

4-Methylphenyl 1-thio-beta-D-glucopyranoside, also known as p-Tolyl β-D-thioglucopyranoside, is a synthetic organic molecule. It is a derivative of glucose (a simple sugar) where the hydroxyl group at the C1 position is replaced with a sulfur group (thio) and linked to a p-methylphenyl group (also known as a para-tolyl group) []. This molecule is of interest in scientific research due to its potential applications in various fields, including:

  • Enzyme substrates: It can be used as a substrate for enzymes that cleave glycosidic bonds (bonds between sugars) to study their activity and specificity.
  • Cellular uptake studies: Due to its structural similarity to glucose, it can be used to investigate cellular uptake mechanisms of sugars.
  • Drug delivery: It can be used as a carrier molecule for drugs to improve their delivery to specific cells or tissues.

Molecular Structure Analysis

4-Methylphenyl 1-thio-beta-D-glucopyranoside possesses a complex molecular structure with several key features:

  • Glucose core: The core of the molecule is a six-membered ring structure characteristic of beta-D-glucose, a sugar with a specific spatial arrangement [].
  • Thioether linkage: A sulfur atom bridges the C1 carbon of the glucose core and the methylphenyl group, forming a thioether linkage (C-S-C bond).
  • Para-methylphenyl group: An aromatic ring with a methyl group attached at the para position (opposite the linkage to the sugar) is linked to the sulfur atom [].

This combination of features creates a molecule with unique properties that may be exploited for different research applications.


Chemical Reactions Analysis

  • Synthesis: The synthesis pathway for this compound is likely to involve reactions between glucose derivatives, sulfur-containing reagents, and aromatic compounds. Specific details would require further investigation of the available scientific literature.
  • Enzymatic cleavage: Enzymes, like beta-glucosidases, can potentially cleave the glycosidic bond between the glucose core and the aglycone (methylphenyl group), releasing the component parts.

Physical And Chemical Properties Analysis

  • Solubility: It is likely to be soluble in organic solvents due to the presence of the aromatic group. Solubility in water might depend on the size and polarity of the substituent on the aromatic ring.
  • Melting point and boiling point: These values are expected to be higher than those of glucose due to the increased molecular weight and the presence of the aromatic group.

The mechanism of action of 4-Methylphenyl 1-thio-beta-D-glucopyranoside depends on the specific application.

  • As a substrate: When used as a substrate for enzymes, it interacts with the enzyme's active site, allowing the enzyme to cleave the glycosidic bond. The specific mechanism depends on the particular enzyme involved.
  • Cellular uptake: The mechanism of cellular uptake for this compound is not fully understood, but it might involve transporters that recognize the glucose moiety and facilitate its entry into the cell.

XLogP3

0.7

Wikipedia

4-Methylphenyl 1-thio-beta-D-glucopyranoside

Dates

Modify: 2023-08-15

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